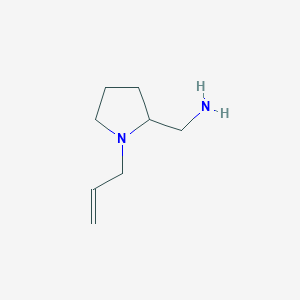

(1-Allylpyrrolidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-prop-2-enylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949004 | |

| Record name | 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-13-2 | |

| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyl)pyrrolidine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyl)pyrrolidine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Allylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-Allylpyrrolidin-2-yl)methanamine, a key intermediate in the production of various pharmaceutical compounds, notably the antiemetic drug Alizapride. This document details a primary synthetic pathway starting from L-proline, outlining the necessary experimental protocols and providing quantitative data where available.

Introduction

This compound, particularly its (S)-enantiomer, is a valuable building block in medicinal chemistry. Its structure, featuring a chiral pyrrolidine ring, an allyl group, and a primary amine, allows for diverse functionalization and incorporation into more complex molecules. The synthesis of this intermediate is a critical step in the manufacturing of Alizapride, a dopamine antagonist used to treat nausea and vomiting.[1] This guide focuses on a robust and well-documented synthetic route, providing the necessary detail for replication and optimization in a research and development setting.

Overview of the Synthetic Pathway

The most common and practical synthetic route to (S)-(1-Allylpyrrolidin-2-yl)methanamine commences with the readily available and chiral starting material, L-proline. The pathway involves a sequence of standard organic transformations to first construct the 2-(aminomethyl)pyrrolidine core, followed by the introduction of the allyl group onto the pyrrolidine nitrogen.

The overall transformation can be summarized in the following key stages:

-

Amidation of L-proline: Conversion of the carboxylic acid functionality of L-proline into a primary amide.

-

N-Allylation: Introduction of the allyl group onto the secondary amine of the pyrrolidine ring.

-

Reduction of the Amide: Conversion of the primary amide to the corresponding primary amine.

An alternative, though less direct, approach involves the initial N-allylation of a protected proline derivative, followed by functional group manipulation of the carboxyl group and subsequent reduction. However, the former pathway is often more efficient.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide for the synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine, starting from L-prolinamide.

Pathway A: From L-Prolinamide

This pathway is a direct and efficient method for the synthesis of the target molecule.

Step 1: Synthesis of (S)-1-Allylpyrrolidine-2-carboxamide

The first step involves the N-alkylation of L-prolinamide with an allyl halide.

Experimental Protocol:

-

To a solution of L-prolinamide (1 equivalent) in acetonitrile, potassium carbonate (2-3 equivalents) is added as a base.

-

Allyl bromide (1.1-1.5 equivalents) is then added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude (S)-1-allylpyrrolidine-2-carboxamide, which can be purified by column chromatography or used directly in the next step if of sufficient purity.

| Reactant/Reagent | Molar Ratio | Notes |

| L-Prolinamide | 1.0 | Starting material |

| Allyl Bromide | 1.1 - 1.5 | Alkylating agent |

| Potassium Carbonate | 2.0 - 3.0 | Base |

| Acetonitrile | - | Solvent |

Step 2: Synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine

The final step is the reduction of the amide functionality to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

A solution of (S)-1-allylpyrrolidine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction is monitored by TLC or GC-MS to ensure complete conversion of the amide.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C. This procedure, known as the Fieser workup, is crucial for safely destroying the excess LiAlH₄ and precipitating the aluminum salts.[2]

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude (S)-(1-allylpyrrolidin-2-yl)methanamine can be purified by distillation under reduced pressure to afford the final product as a colorless to pale yellow oil.

| Reactant/Reagent | Molar Ratio | Notes |

| (S)-1-Allylpyrrolidine-2-carboxamide | 1.0 | Starting material |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 4.0 | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

Quantitative Data (Typical):

| Step | Product | Yield | Purity |

| 1 | (S)-1-Allylpyrrolidine-2-carboxamide | 75-85% | >95% |

| 2 | (S)-(1-Allylpyrrolidin-2-yl)methanamine | 70-80% | >98% |

Alternative Synthetic Considerations

An alternative approach involves the direct N-allylation of commercially available (S)-pyrrolidin-2-yl)methanamine. This method is more direct but may be less cost-effective depending on the price of the starting material.

References

An In-depth Technical Guide on the ¹H NMR Spectrum of (1-Allylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-Allylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide presents an estimated ¹H NMR data table based on the analysis of a closely related derivative, (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(6-fluorohex-1-ynyl)-2,3-dimethoxybenzamide. This approach allows for a robust estimation of the chemical shifts and coupling patterns for the core structure of this compound.

Data Presentation: Estimated ¹H NMR Spectral Data

The following table summarizes the estimated ¹H NMR spectral data for this compound. The data is presented with estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These estimations are derived from the spectral data of the aforementioned derivative and are consistent with the expected values for such a molecule.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyrrolidine) | 2.65 - 2.71 | m | - |

| H-5 (pyrrolidine, 2H) | 3.09 - 3.14 / 2.23 | m / q | - / 20, 9 |

| H-3, H-4 (pyrrolidine, 4H) | 1.62 - 1.78 | m | - |

| -CH₂-NH₂ (2H) | 2.87 / 3.77 | dd / ddd | 14, 8 / 14, 7.2, 2.8 |

| N-CH₂-allyl (2H) | 3.30 - 3.35 / 3.44 - 3.48 | m / m | - |

| =CH-allyl | 5.85 - 5.95 | m | - |

| =CH₂-allyl (2H) | 5.09 / 5.20 | d / d | 10 / 16 |

| -NH₂ (2H) | Broad singlet | - | - |

Note: The chemical shifts of amine protons (-NH₂) can vary significantly depending on the solvent, concentration, and temperature. The values for the pyrrolidine and aminomethyl protons are estimated from a derivative and may deviate slightly in the free amine.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is a standard procedure for the analysis of small organic molecules.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2. NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Temperature: The experiment is typically run at room temperature (approximately 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is used for a 1D ¹H spectrum.

-

Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows relevant to the characterization of a chemical entity like this compound.

Caption: Workflow for the synthesis and characterization of a novel chemical entity.

Caption: Logical relationship of ¹H NMR parameters to molecular structure elucidation.

An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of (1-Allylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (1-Allylpyrrolidin-2-yl)methanamine. Due to the absence of published experimental spectra for this specific compound, this document leverages data from structurally analogous molecules and established principles of ¹³C NMR spectroscopy to offer a robust predictive analysis. This information is intended to aid researchers in the identification, characterization, and quality control of this and related compounds.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the predicted chemical shifts are based on the analysis of similar structures, such as N-allylpyrrolidine and 2-(aminomethyl)-1-ethylpyrrolidine, and general shielding/deshielding effects of amine and alkene functional groups. The predicted values are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrrolidine Ring | ||

| C2 | 62 - 68 | Methine carbon adjacent to nitrogen and bearing the aminomethyl group, significantly deshielded. |

| C3 | 22 - 28 | Methylene carbon, influenced by adjacent carbons. |

| C4 | 28 - 34 | Methylene carbon, relatively shielded within the aliphatic ring. |

| C5 | 53 - 59 | Methylene carbon adjacent to the nitrogen atom, deshielded. |

| Aminomethyl Group | ||

| C6 | 45 - 51 | Methylene carbon attached to the primary amine and the pyrrolidine ring. |

| Allyl Group | ||

| C1' | 57 - 63 | Methylene carbon attached to the pyrrolidine nitrogen, deshielded. |

| C2' | 134 - 140 | Olefinic methine carbon (=CH-), deshielded due to sp² hybridization. |

| C3' | 116 - 122 | Terminal olefinic methylene carbon (=CH₂), less deshielded than the substituted olefinic carbon. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear reference to the data table.

Experimental Protocol

While a specific protocol for this compound is not available, the following outlines a general and robust methodology for acquiring a ¹³C NMR spectrum for a liquid amine sample.

1. Sample Preparation:

-

Dissolve approximately 50-100 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The choice of solvent is critical and should be one that dissolves the sample well and has a known, non-interfering signal.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.

-

Shim the magnetic field to achieve high homogeneity and resolution.

3. Data Acquisition:

-

A standard ¹³C NMR experiment with proton decoupling is typically used to obtain a spectrum with single lines for each unique carbon atom.[1][2]

-

Key acquisition parameters to consider include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[2][3]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1][3]

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is often not reliably quantitative without specific experimental setups).[2]

General Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the ¹³C NMR analysis of a small organic molecule like this compound.

This predictive guide serves as a valuable resource for the ¹³C NMR analysis of this compound, providing a solid foundation for experimental work and spectral interpretation in a research and development setting.

References

Mass Spectrometry of (1-Allylpyrrolidin-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry behavior of (1-Allylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the structurally similar compound, 2-Aminomethyl-1-ethylpyrrolidine, and established principles of mass spectrometry to predict its fragmentation pattern under electron ionization (EI).

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is anticipated to be characterized by distinct fragmentation pathways driven by the presence of the N-allyl group and the pyrrolidine ring. The primary mode of fragmentation for N-alkylated pyrrolidines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound under electron ionization. The molecular ion (M+) is expected at an m/z of 140, corresponding to its molecular weight.

| m/z (Predicted) | Proposed Fragment Structure | Description |

| 140 | [C8H16N2]+• | Molecular Ion |

| 111 | [C6H11N2]+ | Loss of an ethyl radical (•C2H5) from the pyrrolidine ring |

| 99 | [C5H9N2]+ | Loss of the allyl group (•C3H5) |

| 83 | [C5H9N]+ | Alpha-cleavage with loss of the aminomethyl group (•CH2NH2) |

| 70 | [C4H8N]+ | Primary alpha-cleavage product from the pyrrolidine ring |

| 41 | [C3H5]+ | Allyl cation |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

Objective: To obtain the mass spectrum of this compound and characterize its fragmentation pattern.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Visualizing Fragmentation and Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

This diagram outlines the general workflow for the GC-MS analysis described in the experimental protocol.

Caption: General workflow for GC-MS analysis.

An In-depth Technical Guide to the Reaction Mechanism for the Formation of (1-Allylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Allylpyrrolidin-2-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, an allyl group, and a primary amine, offers versatile opportunities for the synthesis of complex nitrogen-containing heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the plausible reaction mechanism for its formation, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic data. The synthesis is presented as a two-step process commencing with the formation of the precursor, 2-(aminomethyl)pyrrolidine, from L-proline, followed by its selective N-allylation.

Introduction

The pyrrolidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products. The conformational rigidity and chirality of the pyrrolidine ring make it an attractive component for designing molecules with specific three-dimensional orientations to interact with biological targets. This compound, with its additional functional groups, serves as a valuable intermediate for the synthesis of novel therapeutic agents. This guide delineates a common and effective synthetic pathway to this compound.

Proposed Reaction Mechanism and Synthesis

The formation of this compound can be strategically achieved through a two-step synthetic sequence:

Step 1: Synthesis of 2-(Aminomethyl)pyrrolidine from L-Proline

The initial step involves the reduction of the carboxylic acid functionality of L-proline to a primary alcohol, followed by conversion to the corresponding amine. A common method for this transformation is the reduction of L-prolinamide with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: N-Allylation of 2-(Aminomethyl)pyrrolidine

The second step is the selective N-alkylation of the secondary amine of the pyrrolidine ring with an allyl halide, typically allyl bromide, in the presence of a base. The secondary amine is generally more nucleophilic than the primary aminomethyl group, allowing for selective allylation under controlled conditions.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthetic route.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26116-13-2 |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Boiling Point | 194.6 °C at 760 mmHg[1] |

| Density | 0.912 g/cm³[1] |

| Flash Point | 67.9 °C[1] |

Table 2: Typical Reaction Parameters for the Synthesis of this compound

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Formation of 2-(Aminomethyl)pyrrolidine | L-Prolinamide, LiAlH₄, THF | Reflux | 12 - 24 | 70 - 85 |

| 2 | N-Allylation | 2-(Aminomethyl)pyrrolidine, Allyl bromide, K₂CO₃, Acetonitrile | Room Temperature | 4 - 8 | 80 - 95 |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.95-5.85 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.40-3.30 (m, 1H, N-CH-), 3.20-3.10 (m, 2H, N-CH₂-CH=), 2.90-2.80 (m, 1H, N-CH-), 2.70-2.50 (m, 2H, -CH₂-NH₂), 2.30-2.20 (m, 1H, pyrrolidine CH), 1.90-1.60 (m, 4H, pyrrolidine CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 136.0 (-CH=CH₂), 117.5 (-CH=CH₂), 62.5 (N-CH-), 58.0 (N-CH₂-CH=), 54.0 (N-CH₂-), 45.0 (-CH₂-NH₂), 28.0 (pyrrolidine CH₂), 23.0 (pyrrolidine CH₂) |

| IR (neat, cm⁻¹) | 3360 (N-H stretch, primary amine), 3075 (=C-H stretch), 2960, 2870 (C-H stretch), 1640 (C=C stretch), 1450 (C-H bend) |

| Mass Spec (EI) m/z | 140 (M⁺), 111, 96, 82, 41 |

Experimental Protocols

4.1. Synthesis of 2-(Aminomethyl)pyrrolidine

-

Preparation of L-Prolinamide: To a solution of L-proline (11.5 g, 0.1 mol) in methanol (100 mL) at 0 °C, thionyl chloride (11.9 g, 0.1 mol) is added dropwise. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The resulting solid is dissolved in a saturated solution of ammonia in methanol and stirred for another 24 hours. The solvent is removed under vacuum to yield L-prolinamide.

-

Reduction of L-Prolinamide: A suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF, 200 mL) is prepared in a three-necked flask under a nitrogen atmosphere. A solution of L-prolinamide (11.4 g, 0.1 mol) in THF (100 mL) is added dropwise to the suspension at 0 °C. The reaction mixture is then refluxed for 18 hours.

-

Work-up and Isolation: After cooling to 0 °C, the reaction is quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL). The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to afford 2-(aminomethyl)pyrrolidine as a colorless oil.

4.2. Synthesis of this compound

-

Reaction Setup: To a solution of 2-(aminomethyl)pyrrolidine (10.0 g, 0.1 mol) in acetonitrile (150 mL) in a round-bottom flask, potassium carbonate (27.6 g, 0.2 mol) is added.

-

Addition of Allyl Bromide: Allyl bromide (13.3 g, 0.11 mol) is added dropwise to the stirred suspension at room temperature.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to yield this compound as a pale yellow oil.

Mandatory Visualization

5.1. Reaction Mechanism Diagrams

Caption: Reaction scheme for the synthesis of 2-(Aminomethyl)pyrrolidine.

Caption: Reaction scheme for the N-allylation of 2-(Aminomethyl)pyrrolidine.

5.2. Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical overview of a plausible and efficient synthetic route for the formation of this compound. The described two-step process, involving the reduction of L-prolinamide followed by selective N-allylation, is a reliable method for obtaining this valuable chiral building block. The provided experimental protocols, quantitative data, and visualizations are intended to support researchers and scientists in the fields of organic synthesis and drug development in their efforts to synthesize and utilize this and related pyrrolidine derivatives for the creation of novel and potent therapeutic agents. Further optimization of reaction conditions may lead to improved yields and purity, and the spectroscopic data provided herein will serve as a crucial reference for the characterization of the final product.

References

Chiral Resolution of (1-Allylpyrrolidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Allylpyrrolidin-2-yl)methanamine is a chiral building block with significant potential in pharmaceutical synthesis.[1] The stereochemistry of such intermediates is often critical to the biological activity and selectivity of the final active pharmaceutical ingredient (API).[2] Consequently, the efficient separation of its enantiomers is a crucial step in the development of enantiopure drugs. This technical guide provides an in-depth overview of the methodologies for the chiral resolution of this compound, with a primary focus on the classical method of diastereomeric salt formation and a discussion of enzymatic resolution as a viable alternative. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to offer a comprehensive resource for laboratory application.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] This is a critical process in the pharmaceutical industry as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] While asymmetric synthesis provides a direct route to enantiopure compounds, chiral resolution of racemates remains a widely used and practical approach, especially for large-scale production.[5]

The most common method for chiral resolution is the formation of diastereomeric salts.[3] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4][6]

Diastereomeric Salt Resolution

The primary amine functionality in this compound makes it an ideal candidate for resolution via diastereomeric salt formation with a chiral acid. Tartaric acid is a versatile, cost-effective, and widely documented resolving agent for primary amines, making it a primary choice for such applications.[4][7]

Principle of Resolution

The reaction of racemic this compound with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:

-

(R)-(1-Allylpyrrolidin-2-yl)methanaminium L-tartrate

-

(S)-(1-Allylpyrrolidin-2-yl)methanaminium L-tartrate

These diastereomeric salts possess different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and separated by filtration. The desired enantiomer of the amine can then be recovered from the isolated diastereomeric salt by treatment with a base.

Detailed Experimental Protocol

The following is a generalized protocol for the chiral resolution of racemic this compound using L-(+)-tartaric acid.

Materials:

-

Racemic this compound

-

L-(+)-tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve racemic this compound (1.0 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sufficient amount of aqueous NaOH solution to raise the pH to >12, ensuring the complete conversion of the salt to the free amine.

-

Extract the liberated amine into an organic solvent such as dichloromethane (3 x 50 mL).

-

-

Purification and Analysis:

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

-

Quantitative Data Summary

The following table presents illustrative data for a typical chiral resolution of this compound.

| Parameter | Value | Analytical Method |

| Starting Material | ||

| Racemic Amine Purity | >99% | GC-MS |

| Resolution Process | ||

| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) | Gravimetric |

| Diastereomeric Excess (d.e.) of Salt | >95% | Chiral HPLC |

| Final Product | ||

| Yield of Enantioenriched Amine | 35-45% (based on one enantiomer) | Gravimetric |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |

| Optical Rotation | [α]D20 = +X.X° (c=1, MeOH) | Polarimetry |

Enzymatic Resolution

An alternative approach to diastereomeric salt formation is enzymatic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[8]

A patented process describes the resolution of 1-substituted 2-(aminomethyl)pyrrolidines using lipases from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa.[8] In this process, the racemic amine reacts with an acyl donor, such as benzyl acetate, in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting amide and the unreacted amine can then be separated by conventional methods.

Process Visualizations

The following diagrams illustrate the workflows for the described chiral resolution methods.

Figure 1: Workflow for Diastereomeric Salt Resolution.

Figure 2: Workflow for Enzymatic Resolution.

Conclusion

The chiral resolution of this compound is a critical step for its application in the synthesis of enantiopure pharmaceuticals. Diastereomeric salt formation with chiral acids like tartaric acid represents a classical, robust, and scalable method for achieving this separation. Additionally, enzymatic resolution offers a highly selective and environmentally friendly alternative. The choice of method will depend on factors such as cost, scale, and the desired level of enantiopurity. The protocols and data presented in this guide provide a solid foundation for the development of an efficient and effective chiral resolution process for this valuable synthetic intermediate.

References

- 1. This compound|CAS 26116-13-2 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmtech.com [pharmtech.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: (1-Allylpyrrolidin-2-yl)methanamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Allylpyrrolidin-2-yl)methanamine is a chiral diamine featuring a pyrrolidine scaffold, a structure renowned for its utility in asymmetric organocatalysis. The presence of a primary and a tertiary amine, along with the C2-stereocenter, makes it a promising candidate for catalyzing a variety of enantioselective transformations. The N-allyl group offers a site for potential catalyst modification or immobilization. While specific catalytic applications of this molecule are not extensively documented in peer-reviewed literature, its structural similarity to well-established prolinamine catalysts allows for the extrapolation of its potential uses in key asymmetric C-C bond-forming reactions.

These notes provide a theoretical framework and practical starting points for researchers interested in exploring the catalytic potential of this compound in asymmetric synthesis. The experimental protocols are based on established procedures for similar pyrrolidine-based organocatalysts.

Potential Applications in Asymmetric Synthesis

Based on the principles of aminocatalysis, this compound is a prime candidate for catalyzing reactions that proceed through enamine or iminium ion intermediates. The primary amine can form an enamine with a carbonyl compound (nucleophile), while the tertiary amine can act as a Brønsted base or participate in hydrogen bonding to activate the electrophile.

Key Potential Reactions:

-

Asymmetric Aldol Reaction: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.

-

Asymmetric Michael Addition: Facilitating the conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroalkenes or enones.

-

Asymmetric Mannich Reaction: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds.

Proposed Catalytic Cycle: Asymmetric Aldol Reaction

The proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Data Presentation: Hypothetical Performance in Asymmetric Reactions

The following tables present hypothetical, yet realistic, data for the performance of (S)-(1-Allylpyrrolidin-2-yl)methanamine as a catalyst in asymmetric aldol and Michael reactions. This data is intended to serve as a benchmark for experimental validation.

Table 1: Hypothetical Results for the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Cyclohexanone

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | 10 | Toluene | 25 | 24 | 85 | 90:10 | 92 |

| 2 | 10 | CH₂Cl₂ | 25 | 24 | 88 | 88:12 | 89 |

| 3 | 10 | THF | 25 | 24 | 75 | 85:15 | 85 |

| 4 | 5 | Toluene | 25 | 48 | 82 | 91:9 | 92 |

| 5 | 10 | Toluene | 0 | 72 | 78 | 95:5 | 96 |

Table 2: Hypothetical Results for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 10 | None | Toluene | 25 | 24 | 90 | 92:8 | 94 |

| 2 | 10 | Benzoic Acid (10) | Toluene | 25 | 12 | 95 | 95:5 | 96 |

| 3 | 10 | Benzoic Acid (10) | CH₂Cl₂ | 25 | 18 | 92 | 93:7 | 93 |

| 4 | 5 | Benzoic Acid (10) | Toluene | 25 | 24 | 93 | 95:5 | 96 |

| 5 | 10 | Benzoic Acid (10) | Toluene | 0 | 48 | 88 | 98:2 | 98 |

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-(1-Allylpyrrolidin-2-yl)methanamine.

Caption: Experimental workflow for the asymmetric aldol reaction.

Materials:

-

(S)-(1-Allylpyrrolidin-2-yl)methanamine (catalyst)

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add (S)-(1-Allylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%).

-

Add the ketone (1.2 mmol) and anhydrous solvent (2.0 mL).

-

Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the enamine.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add the aldehyde (1.0 mmol) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 2: General Procedure for the Asymmetric Michael Addition

This protocol outlines a general method for the asymmetric Michael addition of a ketone to a nitroalkene.

Materials:

-

(S)-(1-Allylpyrrolidin-2-yl)methanamine (catalyst)

-

trans-β-Nitrostyrene (Michael acceptor)

-

Cyclohexanone (Michael donor)

-

Benzoic acid (additive)

-

Anhydrous solvent (e.g., toluene)

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

In a reaction vial, dissolve (S)-(1-Allylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in the anhydrous solvent (1.0 mL).

-

Add cyclohexanone (2.0 mmol).

-

Stir the solution for 10 minutes at room temperature.

-

Add trans-β-nitrostyrene (1.0 mmol).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, concentrate the mixture directly onto silica gel.

-

Purify the product by flash column chromatography.

-

Determine the dr and ee of the Michael adduct by chiral HPLC.

Conclusion

This compound holds significant potential as a chiral organocatalyst for asymmetric synthesis. Its structural features suggest it could be highly effective in promoting key C-C bond-forming reactions such as aldol, Michael, and Mannich reactions. The provided application notes and protocols, though based on the performance of analogous catalysts, offer a solid foundation for researchers to begin exploring the catalytic capabilities of this promising molecule. Experimental validation of these proposed applications could lead to the development of novel and efficient stereoselective transformations for the synthesis of valuable chiral compounds in academia and industry.

Application Notes and Protocols for (1-Allylpyrrolidin-2-yl)methanamine and its Analogs as Chiral Ligands in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the catalytic use of (1-Allylpyrrolidin-2-yl)methanamine as a primary chiral ligand. The following application notes and protocols are based on structurally similar and functionally related chiral pyrrolidine-based diamine ligands. These examples are intended to provide a strong predictive framework for the potential applications of this compound in asymmetric catalysis.

Introduction

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a wide array of metal-catalyzed reactions and as organocatalysts in their own right.[1][2] The rigid pyrrolidine scaffold, combined with the stereodirecting influence of substituents, allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in the formation of new stereocenters. This compound, possessing a C2-aminomethyl substituent and an N-allyl group, combines the key structural features of successful chiral diamine ligands. The allyl group offers a site for further functionalization or immobilization, enhancing its versatility.

This document outlines potential applications of this compound and its analogs in key asymmetric transformations, including Michael additions, aldol reactions, and palladium-catalyzed allylic alkylations. Detailed protocols and representative data from closely related systems are provided to guide experimental design.

Application Note 1: Asymmetric Michael Addition

Reaction Overview: The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of a wide variety of chiral compounds. Pyrrolidine-based organocatalysts, particularly those derived from (S)-2-(aminomethyl)pyrrolidine, have demonstrated exceptional efficacy in catalyzing the addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.[3]

Catalyst Activation Pathway: The catalytic cycle typically involves the formation of an enamine intermediate between the ketone substrate and the secondary amine of the pyrrolidine ligand. The aminomethyl side chain, often functionalized, can participate in hydrogen bonding with the nitro group of the electrophile, thereby activating it and providing stereochemical control.

Potential Role of this compound: In this context, this compound could function as a bifunctional catalyst. The secondary amine of the pyrrolidine would form the enamine, while the primary amine of the aminomethyl group could be derivatized to introduce a hydrogen-bond donating moiety (e.g., a thiourea or sulfonamide group) to activate the nitroalkene.

Quantitative Data for a Structurally Similar Organocatalyst:

The following table summarizes the performance of a carbamate-functionalized pyrrolidin-2-ylmethylamine catalyst in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This data provides a benchmark for the expected performance of a similarly functionalized this compound derivative.[3]

| Entry | Solvent | Additive (10 mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Water | None | 24 | 90 | 95:5 | 85 |

| 2 | Brine | None | 24 | 92 | 96:4 | 90 |

| 3 | Water | Acetic Acid | 12 | 95 | 97:3 | 92 |

| 4 | Brine | Acetic Acid | 12 | 97 | 97:3 | 94 |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene (Adapted from related systems) [3]

Materials:

-

Chiral organocatalyst (e.g., a derivative of (S)-(1-Allylpyrrolidin-2-yl)methanamine) (10 mol%)

-

trans-β-Nitrostyrene (1.0 mmol)

-

Cyclohexanone (5.0 mmol)

-

Solvent (e.g., Brine) (2 mL)

-

Additive (e.g., Acetic Acid) (10 mol%)

Procedure:

-

To a glass vial, add the chiral organocatalyst, trans-β-nitrostyrene, and the additive.

-

Add the solvent and cyclohexanone.

-

Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Michael Addition:

Caption: Proposed catalytic cycle for the organocatalyzed asymmetric Michael addition.

Application Note 2: Asymmetric Aldol Reaction

Reaction Overview: The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Proline and its derivatives are well-established organocatalysts for this transformation.

Potential Role of this compound: Similar to the Michael addition, a derivatized form of this compound could act as a bifunctional catalyst. The pyrrolidine nitrogen would form an enamine with a ketone, while a functionalized aminomethyl side chain could activate the aldehyde through hydrogen bonding.

Quantitative Data for a Related Prolinamide Catalyst:

The following table presents data for the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by a prolinamide derived from a chiral pyrrolidine.

| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Benzaldehyde | 24 | 95 | >99:1 | 99 |

| 2 | 4-Nitrobenzaldehyde | 12 | 98 | >99:1 | >99 |

| 3 | 4-Chlorobenzaldehyde | 24 | 96 | >99:1 | 99 |

| 4 | 2-Naphthaldehyde | 48 | 92 | >99:1 | 98 |

Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)

Materials:

-

Chiral organocatalyst (10 mol%)

-

Aldehyde (1.0 mmol)

-

Ketone (e.g., cyclohexanone) (5.0 mmol)

-

Solvent (e.g., Toluene) (2 mL)

Procedure:

-

In a reaction vessel, dissolve the chiral organocatalyst in the solvent.

-

Add the aldehyde and then the ketone.

-

Stir the mixture at the desired temperature (e.g., room temperature or cooled) for the specified time.

-

Monitor the reaction progress by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the aldol product.

-

Determine the diastereomeric ratio and enantiomeric excess of the product.

Experimental Workflow for Catalyst Screening:

Caption: A general workflow for screening chiral ligands in the asymmetric aldol reaction.

Application Note 3: Palladium-Catalyzed Asymmetric Allylic Alkylation

Reaction Overview: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds. The stereochemical outcome of the reaction is largely determined by the chiral ligand coordinated to the palladium center. Chiral diamines, including those with a pyrrolidine backbone, have been successfully employed as ligands in this transformation.

Potential Role of this compound: this compound can act as a bidentate ligand, coordinating to the palladium center through both nitrogen atoms. The chiral environment created by the pyrrolidine ring and its substituents would then influence the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer in excess.

Quantitative Data for a Related Pyrrolidine-Based Ligand in Pd-Catalyzed AAA:

The table below shows results for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral pyrrolidine-based ligand.

| Entry | Ligand Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2.5 | CH2Cl2 | 25 | 2 | 98 | 95 (S) |

| 2 | 2.5 | THF | 25 | 3 | 95 | 92 (S) |

| 3 | 2.5 | Toluene | 25 | 4 | 90 | 88 (S) |

| 4 | 1.0 | CH2Cl2 | 25 | 5 | 96 | 94 (S) |

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (General Procedure)

Materials:

-

[Pd(π-allyl)Cl]2 (1 mol%)

-

Chiral ligand (e.g., (S)-(1-Allylpyrrolidin-2-yl)methanamine) (2.5 mol%)

-

rac-1,3-Diphenyl-2-propenyl acetate (1.0 mmol)

-

Dimethyl malonate (1.2 mmol)

-

Base (e.g., BSA, KOAc)

-

Anhydrous solvent (e.g., CH2Cl2)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve [Pd(π-allyl)Cl]2 and the chiral ligand in the anhydrous solvent.

-

Stir the mixture for 30 minutes to allow for complex formation.

-

Add the allylic acetate, the nucleophile (dimethyl malonate), and the base.

-

Stir the reaction at the indicated temperature and monitor its progress by TLC.

-

After completion, filter the reaction mixture through a pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC.

Logical Relationship of Catalyst Components in AAA:

Caption: Key components and intermediates in a Pd-catalyzed asymmetric allylic alkylation.

Conclusion

While direct catalytic applications of this compound are not yet prominently featured in the scientific literature, its structural analogy to well-established chiral pyrrolidine-based ligands and organocatalysts suggests a high potential for its use in a variety of asymmetric transformations. The protocols and data presented for related systems provide a solid foundation for researchers to begin exploring the catalytic utility of this promising chiral diamine. Further derivatization of the primary amine or the N-allyl group could lead to the development of novel, highly effective, and recyclable catalysts for the synthesis of valuable chiral molecules.

References

Application Notes and Protocols for (1-Allylpyrrolidin-2-yl)methanamine as a Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Allylpyrrolidin-2-yl)methanamine is a versatile chiral building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1][2] Its structure incorporates a pyrrolidine ring, a primary amine, and a reactive allyl group, offering multiple points for chemical modification. The inherent chirality of this starting material makes it particularly valuable for the stereoselective synthesis of complex molecules with potential biological activity.[1] Pyrrolidine and its derivatives are key components in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological properties, including antihistaminic, anticholinergic, and enzyme inhibitory activities.[1][3]

This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a bioactive heterocyclic scaffold: a substituted tetrahydropyrrolo[1,2-a]pyrazine. Compounds with the pyrrolo[1,2-a]pyrazine core have shown significant potential in medicinal chemistry, with activities including antimicrobial, anti-inflammatory, and kinase inhibition.[1][4]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26116-13-2 | [2] |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| Boiling Point | 194.6 ± 13.0 °C | [2] |

| Storage | 2-8 °C, under inert atmosphere | [2] |

| Hazard Statements | H302, H315, H319, H332, H335 | [1] |

Safety Precautions: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Representative Application: Synthesis of a Tetrahydropyrrolo[1,2-a]pyrazine Derivative

This section outlines a representative synthetic application of this compound in the construction of a tetrahydropyrrolo[1,2-a]pyrazine derivative. This class of compounds can be readily accessed through the condensation of the diamine functionality of the starting material with an α-haloketone, followed by intramolecular cyclization.

Experimental Workflow: Synthesis of a Hypothetical Tetrahydropyrrolo[1,2-a]pyrazine

Caption: Synthetic workflow for a tetrahydropyrrolo[1,2-a]pyrazine derivative.

Detailed Experimental Protocol

Synthesis of 4-allyl-2-phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine (Hypothetical Example)

Materials:

-

This compound (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous K₂CO₃ in anhydrous acetonitrile, add this compound at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a solution of 2-bromoacetophenone in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyrrolo[1,2-a]pyrazine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Quantitative Data

The following table summarizes the expected outcomes for the synthesis of a tetrahydropyrrolo[1,2-a]pyrazine derivative based on similar reported syntheses.

| Parameter | Expected Value |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 60 - 85% |

| Purity (post-chromatography) | >95% |

| Appearance | Pale yellow oil or solid |

Biological Context and Potential Applications

Pyrrolo[1,2-a]pyrazine derivatives have been investigated for a range of biological activities, with a notable focus on their potential as kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The tetrahydropyrrolo[1,2-a]pyrazine scaffold can serve as a template for the design of potent and selective kinase inhibitors.

Representative Biological Activity Data

The following table presents representative biological activity data for a class of kinase inhibitors with related heterocyclic cores. This data is for illustrative purposes to highlight the potential of this chemical class.

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Pyrrolopyrimidine | EGFR | 10 - 50 |

| Imidazopyrazine | p38 MAPK | 20 - 100 |

| Pyrrolopyridine | VEGFR2 | 5 - 25 |

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a hypothetical kinase inhibitor derived from this compound.

Caption: Simplified kinase signaling pathway and inhibition mechanism.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, biologically active heterocyclic compounds. The representative protocol for the synthesis of a tetrahydropyrrolo[1,2-a]pyrazine derivative demonstrates a straightforward approach to accessing a privileged scaffold in medicinal chemistry. The allyl and amine functionalities provide further opportunities for diversification, allowing for the creation of libraries of novel compounds for drug discovery and development programs. Researchers are encouraged to explore the reactivity of this building block to generate new chemical entities with tailored pharmacological profiles.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1-Allylpyrrolidin-2-yl)methanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a valuable component in drug design.[1] (1-Allylpyrrolidin-2-yl)methanamine is a versatile building block that features a reactive primary amine for further functionalization and an allyl group that can be used for subsequent chemical modifications. This document provides a detailed protocol for the synthesis of the this compound core and its subsequent derivatization to generate a library of novel compounds for screening and drug development.

Part 1: Synthesis of the Core Scaffold: this compound

A common and efficient method for synthesizing the core scaffold is through the N-alkylation of a readily available starting material, such as (S)-pyrrolidin-2-yl)methanamine, with an allyl halide.

Experimental Workflow: Synthesis of the Core Scaffold

Caption: Workflow for the N-allylation of (S)-pyrrolidin-2-yl)methanamine.

Protocol 1: Synthesis of this compound

Materials:

-

(S)-Pyrrolidin-2-yl)methanamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-pyrrolidin-2-yl)methanamine (1.0 equiv.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.5 equiv.).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.1 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH with 1% triethylamine, gradient from 100:0 to 90:10) to afford the pure this compound.

Part 2: Synthesis of this compound Derivatives

The primary amine of the core scaffold serves as a versatile handle for diversification. A standard approach is the acylation with various carboxylic acid derivatives to form a library of amides. This strategy is fundamental in drug discovery for exploring structure-activity relationships (SAR).

Diversification Strategy

Caption: Diversification pathways for the this compound scaffold.

Protocol 2: General Procedure for Amide Synthesis

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Acyl Chloride):

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1 M).

-

Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0°C in an ice bath.

-

Add the desired acyl chloride (1.1 equiv.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography or preparative HPLC to yield the final amide derivative.

Data Presentation: Representative Library of Derivatives

The following table summarizes the synthesis of a hypothetical library of derivatives prepared using the general protocols described above.

| Compound ID | R-Group | Structure | MW ( g/mol ) | Yield (%) | Purity (HPLC, %) |

| DERIV-001 | Benzoyl | C₁₅H₂₀N₂O | 244.33 | 85 | >98 |

| DERIV-002 | 4-Chlorobenzoyl | C₁₅H₁₉ClN₂O | 278.78 | 82 | >99 |

| DERIV-003 | Cyclohexylcarbonyl | C₁₅H₂₆N₂O | 250.38 | 78 | >97 |

| DERIV-004 | Phenylacetyl | C₁₆H₂₂N₂O | 258.36 | 88 | >98 |

| DERIV-005 | Benzenesulfonyl | C₁₄H₂₀N₂O₂S | 280.39 | 75 | >99 |

Note: The data presented in this table is for illustrative purposes only. Actual yields and purities will vary depending on the specific substrate and reaction conditions.

Conclusion

This application note provides robust and detailed protocols for the synthesis of this compound and its subsequent diversification into a library of amide derivatives. The described methods are scalable and utilize standard organic synthesis techniques, making them accessible for researchers in drug discovery and medicinal chemistry. The versatility of the core scaffold allows for the generation of a wide array of analogs for biological screening and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Use of (1-Allylpyrrolidin-2-yl)methanamine in the Synthesis of Kappa Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including pain, depression, and addiction. The development of selective KOR agonists offers a promising avenue for novel therapeutics with potentially fewer side effects than traditional mu-opioid receptor agonists. A key structural motif in the design of potent and selective KOR agonists is the (1-Allylpyrrolidin-2-yl)methanamine scaffold. This scaffold is a crucial component of analogs of the well-characterized KOR agonist U-50,488. This document provides detailed application notes and experimental protocols for the synthesis and pharmacological characterization of KOR agonists derived from this compound.

Synthetic Application of this compound

This compound serves as a versatile building block for the synthesis of a variety of KOR agonists. The general synthetic strategy involves the acylation of the secondary amine of a diamine precursor with a suitable phenylacetic acid derivative. The allyl group on the pyrrolidine nitrogen can be introduced at various stages of the synthesis, often via alkylation of a precursor amine. The trans-stereochemistry of the cyclohexane ring is crucial for high affinity and selectivity for the KOR.

A representative synthetic scheme for a U-50,488 analog incorporating the this compound moiety is depicted below.

Caption: General synthetic workflow for KOR agonists.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative KOR agonists at opioid receptors. This data is essential for comparing the selectivity and efficacy of newly synthesized compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |

| U-50,488 | 1.2 | >500 | >500 | >417 | >417 |

| Analog 1 (Allyl) | 2.5 | >1000 | >1000 | >400 | >400 |

| Analog 2 | 0.8 | 150 | 800 | 187.5 | 1000 |

| Nalfurafine | 0.47 | 322 | 133 | 685 | 283 |

Table 2: Functional Activity at Kappa Opioid Receptor

| Compound | cAMP Inhibition EC50 (nM) | β-arrestin Recruitment EC50 (nM) | ERK 1/2 Phosphorylation EC50 (nM) |

| U-50,488 | 5.2 | 35 | 12.8 |

| Analog 1 (Allyl) | 8.1 | 52 | 18.5 |

| Analog 2 | 3.5 | 28 | 9.7 |

| Nalfurafine | 2.0 | 15 | 7.1 |

Experimental Protocols

Protocol 1: Synthesis of a U-50,488 Analog from a this compound Precursor

This protocol describes the final acylation step to yield a target KOR agonist.

Materials:

-

(1R,2R)-N1-Allyl-N2-(pyrrolidin-1-yl)cyclohexane-1,2-diamine (1.0 eq)

-

3,4-Dichlorophenylacetyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (1R,2R)-N1-Allyl-N2-(pyrrolidin-1-yl)cyclohexane-1,2-diamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dichlorophenylacetyl chloride in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.

Protocol 2: Kappa Opioid Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR or HEK-KOR cells)

-

[³H]-U-69,593 (Radioligand)

-

Unlabeled U-50,488 (for non-specific binding determination)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand [³H]-U-69,593 at a final concentration of approximately 0.5-1.0 nM.

-

To determine non-specific binding, add a high concentration of unlabeled U-50,488 (e.g., 10 µM) to separate wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 3: cAMP Accumulation Assay

This assay measures the ability of a KOR agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO or HEK cells stably expressing the human kappa opioid receptor

-

Forskolin

-

Test compounds

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

-

Cell culture medium and supplements

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add the test compounds at various concentrations to the cells.

-

Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Generate dose-response curves and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 4: ERK 1/2 Phosphorylation Assay

This assay determines the ability of a KOR agonist to activate the mitogen-activated protein kinase (MAPK) pathway.

Materials:

-

Cells expressing the human kappa opioid receptor

-

Serum-free cell culture medium

-

Test compounds

-

Lysis buffer

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-